Butanenitrile, 3-methyl-2-methylene-
Overview
Description
Butanenitrile, 3-methyl-2-methylene- is an organic compound with the chemical formula C₆H₉N. It contains both a nitrile group and an alkene group, making it a versatile molecule in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanenitrile, 3-methyl-2-methylene- can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of butanenitrile, 3-methyl-2-methylene- typically involves the ammoxidation of butanol derivatives. This process includes the reaction of butanol with ammonia and oxygen to form the nitrile compound .
Chemical Reactions Analysis
Types of Reactions
Butanenitrile, 3-methyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Reagents like sodium cyanide (NaCN) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other organic compounds.
Scientific Research Applications
Butanenitrile, 3-methyl-2-methylene- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanenitrile, 3-methyl-2-methylene- involves its reactivity due to the presence of both nitrile and alkene groups. The nitrile group can participate in nucleophilic addition reactions, while the alkene group can undergo electrophilic addition reactions. These reactive sites make the compound a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile, 2-methylene-: Similar in structure but with different reactivity due to the position of the methylene group.
Butanenitrile, 3-methyl-: Lacks the methylene group, resulting in different chemical properties.
Isovaleronitrile: Another nitrile compound with a different carbon chain structure.
Properties
IUPAC Name |
3-methyl-2-methylidenebutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5(2)6(3)4-7/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMZKOAOMQSOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337481 | |
Record name | Butanenitrile, 3-methyl-2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2813-69-6 | |
Record name | Butanenitrile, 3-methyl-2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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